molecular formula C20H18N2O2S3 B4289423 BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE

BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE

Cat. No.: B4289423
M. Wt: 414.6 g/mol
InChI Key: SDSBMKYDIOBXAF-UHFFFAOYSA-N
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Description

BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an isothiazole ring substituted with two 4-methoxybenzylthio groups and a carbonitrile group, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzylthiol with an appropriate isothiazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The methoxybenzylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis[(4-methylbenzyl)thio]isothiazole-4-carbonitrile
  • 3,5-bis[(4-methoxyphenyl)thio]isothiazole-4-carbonitrile

Uniqueness

BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE stands out due to the presence of methoxy groups on the benzylthio substituents, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

3,5-bis[(4-methoxyphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S3/c1-23-16-7-3-14(4-8-16)12-25-19-18(11-21)20(27-22-19)26-13-15-5-9-17(24-2)10-6-15/h3-10H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSBMKYDIOBXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=C(C(=NS2)SCC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
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BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
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BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
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BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
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BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
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BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE

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